Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is 222.07529019 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1227 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
GNF-Pf-1227 interacts with its target, pfmfr3, leading to changes in the parasite’s sensitivity to certain antimalarial compounds . It has been shown to decrease the sensitivity of parasites to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 protein, which plays roles in mitochondrial transport . This suggests that GNF-Pf-1227 may affect pathways related to mitochondrial function and drug resistance.
Pharmacokinetics
It has been shown that gnf-pf-1227 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (apt1)/lysophospholipase 1 (lypla1) with an ic50 of 210 nm . It has also been shown to inhibit LYPLA1 enzymes in heart, kidney, and lung in mice .
Result of Action
The result of GNF-Pf-1227’s action is a decrease in the parasite’s sensitivity to certain antimalarial compounds
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCJJCPAPBJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069108, DTXSID40275891 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GNF-Pf-1227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-99-5, 5797-96-6 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056423995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GNF-Pf-1227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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